4-Methylquinoline-8-sulfonic acid
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Overview
Description
4-Methylquinoline-8-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of a methyl group at the 4th position and a sulfonic acid group at the 8th position on the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-8-sulfonic acid can be achieved through various methods. One common approach involves the sulfonation of 4-methylquinoline using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts such as magnesium chloride or cupric nitrate can further optimize the reaction conditions, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under varying conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-Methylquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylquinoline-8-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and sulfonic acid groups.
4-Methylquinoline: Lacks the sulfonic acid group but has the methyl group at the 4th position.
Quinoline-8-sulfonic acid: Lacks the methyl group but has the sulfonic acid group at the 8th position.
Uniqueness: 4-Methylquinoline-8-sulfonic acid is unique due to the presence of both the methyl and sulfonic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
227278-08-2 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-methylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-6-11-10-8(7)3-2-4-9(10)15(12,13)14/h2-6H,1H3,(H,12,13,14) |
InChI Key |
DHXJBLUOTVQQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
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